3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps. One common approach starts with the preparation of the azetidinone core, followed by the introduction of the phenylsulfanyl and pyridinyl groups. The oxadiazole ring is then formed through cyclization reactions.
Azetidinone Core Formation: The azetidinone core can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene.
Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Pyridinyl Group Introduction: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Nitrated or halogenated pyridinyl derivatives.
Scientific Research Applications
3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural diversity makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group could participate in hydrophobic interactions, while the pyridinyl and oxadiazole rings could engage in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfanyl)-1-(pyridin-3-yl)propan-1-one: Lacks the oxadiazole ring, which may result in different biological activity and chemical reactivity.
1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one: Lacks the phenylsulfanyl group, which could affect its hydrophobic interactions and overall stability.
3-(phenylsulfanyl)-1-(pyridin-4-yl)propan-1-one: The position of the pyridinyl group is different, which may influence its binding interactions and reactivity.
Uniqueness
The presence of the phenylsulfanyl group, pyridinyl group, and oxadiazole ring in 3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one makes it unique compared to similar compounds. This combination of functional groups provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(8-10-26-16-6-2-1-3-7-16)23-12-15(13-23)19-21-18(22-25-19)14-5-4-9-20-11-14/h1-7,9,11,15H,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXADBZIIEBZTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.